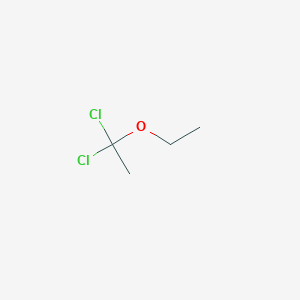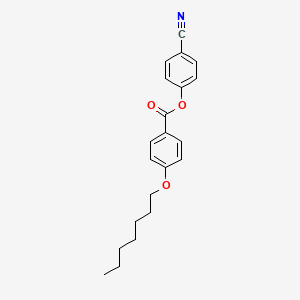![molecular formula C11H17N3S B14658701 N-[(Diethylamino)methyl]pyridine-4-carbothioamide CAS No. 51079-01-7](/img/structure/B14658701.png)
N-[(Diethylamino)methyl]pyridine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Diethylamino)methyl]pyridine-4-carbothioamide is a chemical compound with the molecular formula C₁₁H₁₇N₃S. It is known for its unique structure, which includes a pyridine ring substituted with a diethylaminomethyl group and a carbothioamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylamino)methyl]pyridine-4-carbothioamide typically involves the reaction of pyridine-4-carbothioamide with diethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Diethylamino)methyl]pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Applications De Recherche Scientifique
N-[(Diethylamino)methyl]pyridine-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[(Diethylamino)methyl]pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(Diethylamino)methyl]pyridine-4-carbothioamide include:
4-Pyridinethioamide: A related compound with a similar structure but lacking the diethylaminomethyl group.
N-Methyl-4-pyridinamine: Another related compound with a methyl group instead of the diethylaminomethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51079-01-7 |
|---|---|
Formule moléculaire |
C11H17N3S |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
N-(diethylaminomethyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C11H17N3S/c1-3-14(4-2)9-13-11(15)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3,(H,13,15) |
Clé InChI |
KOXJVJCCIPWQMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CNC(=S)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
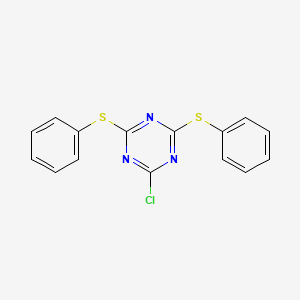
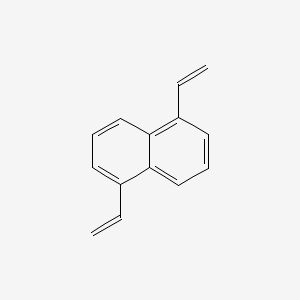
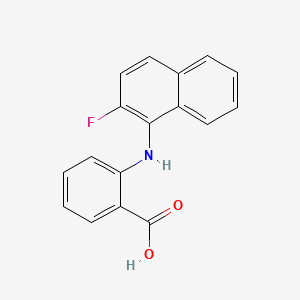
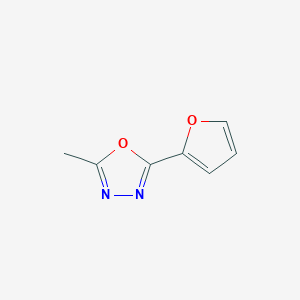
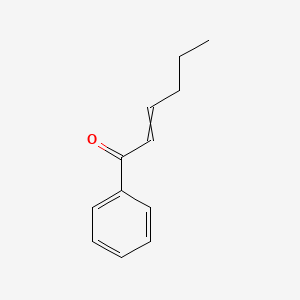
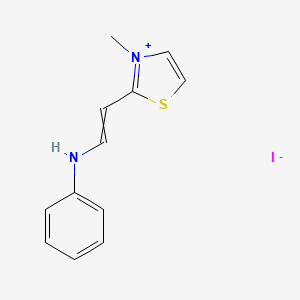
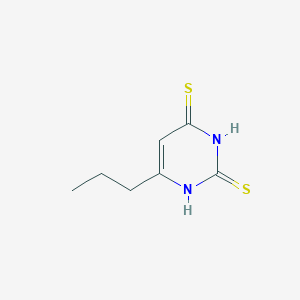
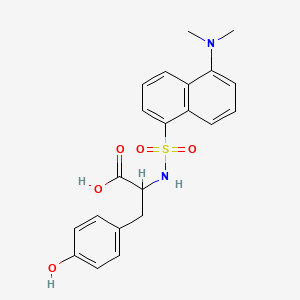
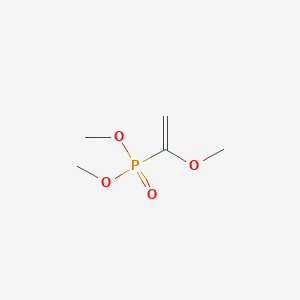
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
